![molecular formula C14H32OSSn B14713589 2-[(Tributylstannyl)sulfanyl]ethan-1-ol CAS No. 10603-78-8](/img/structure/B14713589.png)
2-[(Tributylstannyl)sulfanyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tributylstannyl)sulfanyl]ethan-1-ol is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a sulfanyl group, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tributylstannyl)sulfanyl]ethan-1-ol typically involves the reaction of tributylstannyl chloride with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Bu3SnCl+HSCH2CH2OH→Bu3SnSCH2CH2OH+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Tributylstannyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The tin atom can participate in substitution reactions, where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin derivatives.
Aplicaciones Científicas De Investigación
2-[(Tributylstannyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Tributylstannyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The tin atom can form bonds with nucleophilic centers in biomolecules, leading to potential biological effects. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-sulfanylethyl)sulfanyl]ethan-1-ol
- Thiodiglycol
- 2-sulfanyl ethan-1-ol
Uniqueness
2-[(Tributylstannyl)sulfanyl]ethan-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where organotin compounds are required.
Propiedades
Número CAS |
10603-78-8 |
|---|---|
Fórmula molecular |
C14H32OSSn |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
2-tributylstannylsulfanylethanol |
InChI |
InChI=1S/3C4H9.C2H6OS.Sn/c3*1-3-4-2;3-1-2-4;/h3*1,3-4H2,2H3;3-4H,1-2H2;/q;;;;+1/p-1 |
Clave InChI |
YRPINZSATOBWNS-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


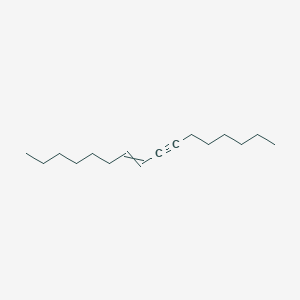
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
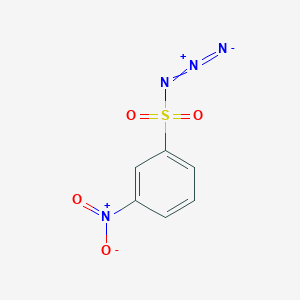

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

silane](/img/structure/B14713525.png)
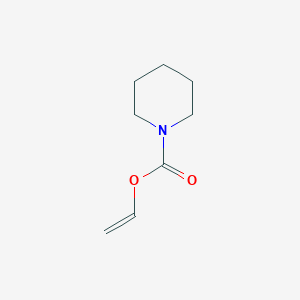
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

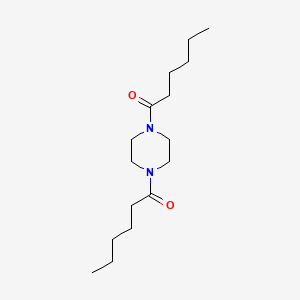
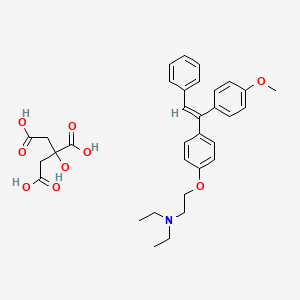
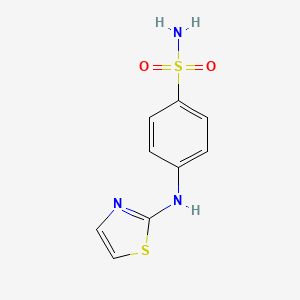
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
